![molecular formula C19H14BrF2N3O2S B4756939 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4756939.png)
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide
Overview
Description
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, also known as BPTAA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of cancer treatment.
Mechanism of Action
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide binds to the ATP-binding site of Hsp90, preventing the binding of ATP and thus inhibiting the chaperone activity of Hsp90. This leads to the degradation of many oncogenic proteins, including Akt, Raf-1, and HER2, among others.
Biochemical and Physiological Effects
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs. In addition, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has been found to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and age-related macular degeneration.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide is its selectivity for cancer cells over normal cells, which reduces the risk of toxicity and side effects. However, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosages and treatment regimens for 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide.
Future Directions
Future research on 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide should focus on optimizing its synthesis method and improving its solubility and bioavailability. In addition, studies should be conducted to determine the optimal dosages and treatment regimens for 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide in different types of cancer. Furthermore, the potential applications of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide in the treatment of other diseases, such as rheumatoid arthritis and age-related macular degeneration, should be explored. Finally, further studies are needed to investigate the potential side effects and toxicity of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide.
Scientific Research Applications
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has been found to have potential applications in cancer treatment due to its ability to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in many cancer cells and is crucial for their survival. Inhibition of Hsp90 leads to the degradation of many oncogenic proteins, resulting in cell death and inhibition of tumor growth.
properties
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrF2N3O2S/c20-13-3-1-12(2-4-13)16-9-10-23-19(25-16)28-11-17(26)24-14-5-7-15(8-6-14)27-18(21)22/h1-10,18H,11H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROTZJJRTFTRNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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